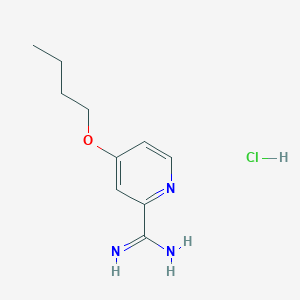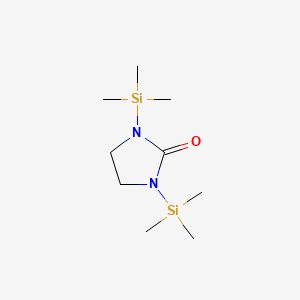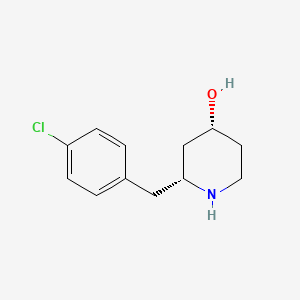
(2R,4R)-2-(4-chlorobenzyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2-(4-chlorobenzyl)piperidin-4-ol is a chiral compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(4-chlorobenzyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 4-chlorobenzyl chloride.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired stereochemistry.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include:
Batch or Continuous Flow Reactors: These reactors help in maintaining the reaction conditions and scaling up the production.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-2-(4-chlorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles like sodium azide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Aplicaciones Científicas De Investigación
(2R,4R)-2-(4-chlorobenzyl)piperidin-4-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (2R,4R)-2-(4-chlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-2-(4-fluorobenzyl)piperidin-4-ol: Similar structure with a fluorine atom instead of chlorine.
(2R,4R)-2-(4-methylbenzyl)piperidin-4-ol: Contains a methyl group instead of chlorine.
(2R,4R)-2-(4-bromobenzyl)piperidin-4-ol: Bromine atom replaces the chlorine.
Uniqueness
(2R,4R)-2-(4-chlorobenzyl)piperidin-4-ol is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
1260611-29-7 |
|---|---|
Fórmula molecular |
C12H16ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
(2R,4R)-2-[(4-chlorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H16ClNO/c13-10-3-1-9(2-4-10)7-11-8-12(15)5-6-14-11/h1-4,11-12,14-15H,5-8H2/t11-,12-/m1/s1 |
Clave InChI |
YJFDTCMKBVEWIM-VXGBXAGGSA-N |
SMILES isomérico |
C1CN[C@@H](C[C@@H]1O)CC2=CC=C(C=C2)Cl |
SMILES canónico |
C1CNC(CC1O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
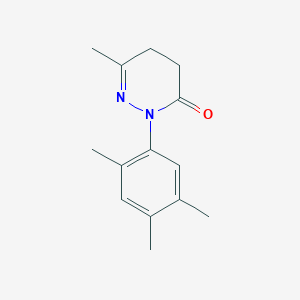
![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)

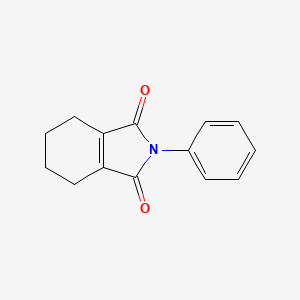
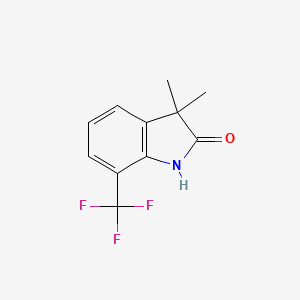
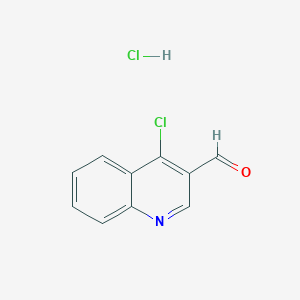

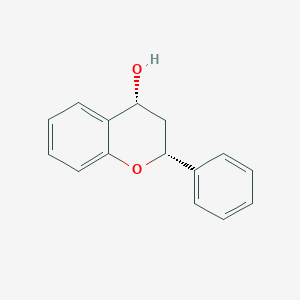
![2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15067305.png)
